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Compound of Interest

Compound Name: Benzyl 4-hydroxyphenyl ketone

Cat. No.: B184925

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-hydroxyphenyl ketone, also known as 4-Hydroxydeoxybenzoin, is a versatile
scaffold in medicinal chemistry. Its structure, featuring a central ketone linker between a benzyl
group and a 4-hydroxyphenyl moiety, provides a key framework for the synthesis of a wide
array of derivatives with diverse biological activities. The phenolic hydroxyl group and the
carbonyl group are amenable to various chemical modifications, making this compound an
attractive starting point for developing novel therapeutic agents. This document provides an
overview of its applications, quantitative data on the activity of its derivatives, detailed
experimental protocols, and visualizations of relevant biological pathways and workflows.

Chemical and Physical Properties
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Property Value Reference
Molecular Formula C14H1202 [1]
Molecular Weight 212.24 g/mol [1]
Appearance White to cream crystalline 2]
powder
Melting Point 148-151 °C [2]
Solubility Soluble in Methanol [2]
CAS Number 2491-32-9 [2]

Applications in Medicinal Chemistry

The Benzyl 4-hydroxyphenyl ketone scaffold is a foundational structure for developing
compounds with a range of pharmacological activities, including:

» Antimicrobial Agents: Derivatives of this ketone have shown activity against various bacterial
and fungal strains.

o Antitumor Agents: The scaffold is used to synthesize compounds with cytotoxic effects
against cancer cell lines.

» Enzyme Inhibitors: Modifications of the core structure have led to potent inhibitors of
enzymes such as tyrosinase and FtsZ.

o Neuroprotective Agents: Related structures, such as 4-hydroxybenzyl alcohol, have
demonstrated significant neuroprotective effects, suggesting the potential for derivatives of
Benzyl 4-hydroxyphenyl ketone in this area.[3][4]

Quantitative Biological Data of Derivatives

The following tables summarize the biological activities of various derivatives synthesized from
or related to Benzyl 4-hydroxyphenyl ketone. It is important to note that this data pertains to
the derivatives and not the parent compound itself.
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Table 1: Antibacterial and Antifungal Activity of Benzyl Bromide Derivatives[5]

Compound Test Organism  Activity Type Measurement Value
Benzyl bromide Staphylococcus ) ) o
Antibacterial Zone of Inhibition ~ 10-17 mm
(1a) aureus
Benzyl bromide Staphylococcus ) ] o
Antibacterial Zone of Inhibition  10-17 mm
(1c) aureus
Benzyl bromide ) ) ) o
(1a) Candida albicans  Antifungal Zone of Inhibition 35 mm
a
Benzyl bromide ) . ) o
(1a) Candida krusei Antifungal Zone of Inhibition 20 mm
a
Benzyl bromide ) ] ] o
(10) Candida albicans  Antifungal Zone of Inhibition 10 mm
c
Benzyl bromide ) . ) o
Candida krusei Antifungal Zone of Inhibition 10 mm

(1c)

Table 2: Tyrosinase Inhibitory Activity of Thiazolidin-4-one Analogs[6]

Substituent on

Compound Benzylidene Ring ICso (uM)
Analog 1 4-hydroxyphenyl 4.69
Analog 3 2,4-dihydroxyphenyl 0.09

Kojic Acid (Standard) - 19.22

Table 3: Cytotoxicity of a Monobenzyltin Compound against MCF-7 Breast Cancer Cells[7]
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Compound Cell Line Incubation Time ICso0

Monobenzyltin C1 MCF-7 48 hours 2.5 pg/mL
Cisplatin (Standard) MCF-7 48 hours 1.0 pg/mL
Monobenzyltin C1 WRL-68 (Normal) 48 hours >30 pg/mL

Experimental Protocols

Protocol 1: Synthesis of Benzyl 4-hydroxyphenyl ketone
via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of Benzyl 4-hydroxyphenyl
ketone using a Friedel-Crafts acylation reaction.

Materials:

e Phenol

e Phenylacetic acid

o Boron trifluoride etherate (BF3-OEt2)

e Anhydrous diethyl ether

e Hydrochloric acid (HCI), 1 M

» Saturated sodium bicarbonate solution
e Anhydrous magnesium sulfate (MgSQOa)
» Round-bottom flask

» Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle
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e Separatory funnel

e Rotary evaporator

o Recrystallization solvent (e.g., ethanol/water)
Procedure:

e Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), dissolve phenol (1.0 equivalent) and phenylacetic acid (1.0 equivalent) in anhydrous
diethyl ether.

o Addition of Catalyst: Cool the solution in an ice bath and slowly add boron trifluoride etherate
(1.1 equivalents) dropwise with vigorous stirring.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature and pour it into
a beaker containing a mixture of ice and 1 M HCI.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl
ether (3 x 50 mL).

e Washing: Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOea, filter, and
concentrate the solvent using a rotary evaporator.

« Purification: Purify the crude product by recrystallization from a suitable solvent system (e.qg.,
ethanol/water) to obtain pure Benzyl 4-hydroxyphenyl ketone.

Workflow for Synthesis of Benzyl 4-hydroxyphenyl ketone
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Caption: General workflow for the synthesis of Benzyl 4-hydroxyphenyl ketone.
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Protocol 2: In Vitro Antibacterial Susceptibility Testing
(Broth Microdilution)

This protocol is a general method for determining the Minimum Inhibitory Concentration (MIC)

of synthesized compounds against bacterial strains.

Materials:

Synthesized compounds (dissolved in DMSO)

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
Mueller-Hinton Broth (MHB)

96-well microtiter plates

Spectrophotometer or microplate reader

Positive control antibiotic (e.g., Ciprofloxacin)

Negative control (DMSO)

Procedure:

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a
0.5 McFarland standard.

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well
plate. The final concentration range should be sufficient to determine the MIC.

Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final
concentration of approximately 5 x 10> CFU/mL.

Controls: Include wells for a positive control (broth with bacteria and a standard antibiotic), a
negative control (broth with bacteria and DMSO), and a sterility control (broth only).

Incubation: Incubate the plates at 37°C for 18-24 hours.
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o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits visible growth of the bacteria. This can be determined visually or by measuring the
optical density at 600 nm.

Protocol 3: Tyrosinase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of compounds on mushroom
tyrosinase activity.

Materials:

e Mushroom tyrosinase

o L-DOPA (3,4-dihydroxyphenylalanine)
e Phosphate buffer (pH 6.8)

e Test compounds (dissolved in DMSO)
» Kaojic acid (positive control)

e 96-well microtiter plate

e Microplate reader

Procedure:

o Reaction Mixture: In a 96-well plate, add phosphate buffer, test compound solution at various
concentrations, and mushroom tyrosinase solution.

e Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.
« Initiate Reaction: Add L-DOPA solution to each well to start the reaction.

o Measurement: Immediately measure the absorbance at 475 nm at time zero and then every
minute for 10-20 minutes using a microplate reader.

e Calculation: The rate of dopachrome formation is proportional to the tyrosinase activity.
Calculate the percentage of inhibition for each concentration of the test compound compared
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to the control (without inhibitor).

* |Cso Determination: Plot the percentage of inhibition against the logarithm of the inhibitor
concentration to determine the ICso value.

Signaling Pathways of Derivatives

Derivatives of the Benzyl 4-hydroxyphenyl ketone scaffold have been shown to interact with
various biological pathways. For instance, certain antibacterial derivatives function as inhibitors
of the FtsZ protein, a crucial component of the bacterial cell division machinery.[8]

Mechanism of FtsZ Inhibition by a Derivative
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Caption: Inhibition of bacterial cell division by a FtsZ inhibitor derivative.

In the context of neuroprotection, structurally related compounds like 4-hydroxybenzyl alcohol
have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant
responses.[4]

Neuroprotective Nrf2 Pathway Activation by a Related Compound
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Caption: Activation of the Nrf2 antioxidant pathway by 4-hydroxybenzyl alcohol.
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Conclusion

Benzyl 4-hydroxyphenyl ketone is a valuable building block in medicinal chemistry, offering a
versatile platform for the synthesis of compounds with a wide range of biological activities. The
data and protocols presented here provide a foundation for researchers to explore the potential
of this scaffold in the development of new therapeutic agents. Further investigation into the
structure-activity relationships of its derivatives is warranted to optimize their potency and
selectivity for various biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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